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Compound of Interest

Compound Name: diMal-O-CH2COOH

Cat. No.: B12382956

For Researchers, Scientists, and Drug Development Professionals

Introduction

diMal-O-CH2COOH, with CAS number 1620837-47-9, is a heterobifunctional, cleavable linker
primarily utilized in the burgeoning field of antibody-drug conjugates (ADCs). Its unique
architecture, featuring two maleimide groups and a carboxylic acid moiety connected by an
ether linkage, allows for the precise and stable conjugation of cytotoxic payloads to monoclonal
antibodies. This technical guide provides a comprehensive overview of the chemical properties,
a representative synthesis process, and the mechanism of action of diMal-O-CH2COOH-
containing ADCs, complete with experimental protocols and data presented for easy reference.

Chemical and Physical Properties

The fundamental properties of diMal-O-CH2COOH are summarized in the table below,
providing a quick reference for researchers.
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Property Value

CAS Number 1620837-47-9
2-[1,3-bis(2,5-dioxopyrrol-1-yl)propan-2-

IUPAC Name [ ( by ybprop

yloxy]acetic acid

Molecular Formula

C13H12N207

Molecular Weight

308.24 g/mol

Canonical SMILES

C1=CC(=0)N(C1=0)CC(CN2C(=0)C=CC2=0)
OCC(=0)0

InChl Key JREDLPVQALHAIP-UHFFFAOYSA-N
Appearance Solid (Typical)
Purity >95% (Typical for commercial sources)
- Soluble in organic solvents such as DMSO,
Solubility
DMF
Storage -20°C, protected from light and moisture

Synthesis of diMal-O-CH2COOH

While the specific, proprietary industrial synthesis protocol for diMal-O-CH2COOH is not
publicly available, a representative multi-step synthetic route can be proposed based on
established organic chemistry principles. The following scheme illustrates a plausible pathway
for its laboratory-scale synthesis.

Representative Synthesis Workflow
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Step 3: Deprotection

Step 1: Synthesis of the Core Scaffold tert-Butyl bromoacetate
Potassium Maleimide
—

Nucleophilic
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A representative synthetic workflow for diMal-O-CH2COOH.

Representative Experimental Protocol for Synthesis

Step 1: Synthesis of 1,3-bis(maleimido)propan-2-ol

To a solution of potassium maleimide (2.2 equivalents) in anhydrous dimethylformamide
(DMF), epichlorohydrin (1.0 equivalent) is added dropwise at 0°C under an inert atmosphere.

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

The reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is poured into ice-water and the product is extracted
with ethyl acetate.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield 1,3-
bis(maleimido)propan-2-ol.
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Step 2: Synthesis of tert-butyl 2-((1,3-bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propan-2-
yl)oxy)acetate

To a solution of 1,3-bis(maleimido)propan-2-ol (1.0 equivalent) in anhydrous tetrahydrofuran
(THF), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise
at 0°C.

The mixture is stirred for 30 minutes, followed by the dropwise addition of tert-butyl
bromoacetate (1.1 equivalents).

The reaction is stirred at room temperature for 12 hours and monitored by TLC.

The reaction is quenched with saturated ammonium chloride solution and the product is
extracted with ethyl acetate.

The combined organic layers are washed with water and brine, dried over anhydrous sodium
sulfate, and concentrated.

The residue is purified by column chromatography to afford the protected intermediate.

Step 3: Synthesis of diMal-O-CH2COOH (Final Product)

The protected intermediate from Step 2 is dissolved in a mixture of dichloromethane (DCM)
and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

The solution is stirred at room temperature for 2-4 hours until the deprotection is complete
(monitored by TLC or LC-MS).

The solvents are removed under reduced pressure.

The crude product is purified by recrystallization or preparative HPLC to yield the final
product, diMal-O-CH2COOH.

Application in Antibody-Drug Conjugates (ADCS)

diMal-O-CH2COOH serves as a linker to connect a cytotoxic payload to a monoclonal

antibody. The two maleimide groups react with thiol groups on the antibody, which are typically
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generated by the reduction of interchain disulfide bonds. The carboxylic acid group is used to
form an amide or ester bond with the payload molecule.

ADC Conjugation and Payload Release Mechanism

The general mechanism of action for an ADC utilizing a cleavable linker like diMal-O-
CH2COOH is a multi-step process.
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General mechanism of action for an ADC with a cleavable linker.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b12382956?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

The ether linkage within diMal-O-CH2COOH is designed to be stable in systemic circulation
but can be cleaved under the acidic conditions found within the lysosomes of tumor cells. This

pH-sensitive cleavage, potentially aided by lysosomal enzymes, releases the cytotoxic payload
directly inside the target cell, minimizing off-target toxicity.

Downstream Signaling of a Common Payload (MMAE)

When the payload is Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, its release
initiates a cascade of events leading to apoptosis.

Released MMAE

(a/B-TubuIin Dimers) Inhibits

(Microtubule PonmerizatiorD

eads to

(Mitotic Spindle FormatiorD

Disruption leads to
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Signaling pathway of MMAE-induced apoptosis.

Experimental Protocols

The following are representative protocols for key experiments in the development and
characterization of ADCs using a diMal-O-CH2COOH linker.

Protocol for Antibody-Drug Conjugation

This protocol describes the conjugation of a diMal-O-CH2COOH-payload construct to a
monoclonal antibody via maleimide-thiol chemistry.

Materials:

e Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

Tris(2-carboxyethyl)phosphine (TCEP) solution.

diMal-O-CH2COOH-payload conjugate.

Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

Quenching solution (e.g., N-acetylcysteine).

Purification system (e.g., size-exclusion chromatography).
Procedure:

e Antibody Reduction: The antibody is partially reduced to expose free thiol groups by
incubating with a 5-10 molar excess of TCEP for 1-2 hours at 37°C.

o Buffer Exchange: The reduced antibody is purified from excess TCEP using a desalting
column or tangential flow filtration, exchanging into the conjugation buffer.

o Conjugation Reaction: The diMal-O-CH2COOH-payload, dissolved in an organic co-solvent
like DMSO, is added to the reduced antibody at a molar excess of 1.5-2.0 equivalents per

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b12382956?utm_src=pdf-body-img
https://www.benchchem.com/product/b12382956?utm_src=pdf-body
https://www.benchchem.com/product/b12382956?utm_src=pdf-body
https://www.benchchem.com/product/b12382956?utm_src=pdf-body
https://www.benchchem.com/product/b12382956?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

free thiol. The reaction is incubated for 1-4 hours at 4°C or room temperature, protected from
light.

e Quenching: The reaction is quenched by adding an excess of N-acetylcysteine to cap any
unreacted maleimide groups.

 Purification: The resulting ADC is purified by size-exclusion chromatography to remove
unconjugated payload and other small molecules.

o Characterization: The drug-to-antibody ratio (DAR) is determined using techniques such as
UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass
Spectrometry.

Protocol for In Vitro Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the ADC on cancer cells.

Materials:

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).

Cell culture medium and supplements.

96-well plates.

ADC and control antibodies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCI).

Procedure:

o Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
adhere overnight.

o Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and
free payload for 72-96 hours.
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o MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to
allow for the formation of formazan crystals by viable cells.

e Solubilization: The medium is removed, and the formazan crystals are dissolved in the
solubilization buffer.

o Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.

o Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the
IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by
plotting a dose-response curve.

Protocol for Western Blot Analysis

Western blotting can be used to analyze the downstream effects of the ADC on cellular
pathways, such as the induction of apoptosis.

Materials:

o Cell lysates from ADC-treated and control cells.

o SDS-PAGE gels and electrophoresis apparatus.

» Transfer buffer and nitrocellulose or PVYDF membranes.
» Blocking buffer (e.g., 5% non-fat milk in TBST).

e Primary antibodies (e.g., anti-PARP, anti-Caspase-3).

e HRP-conjugated secondary antibodies.

e Chemiluminescent substrate.

Procedure:

o Protein Quantification: The protein concentration of cell lysates is determined using a BCA or
Bradford assay.
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o SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel
electrophoresis.

» Transfer: The separated proteins are transferred to a membrane.
e Blocking: The membrane is blocked to prevent non-specific antibody binding.

o Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C,
followed by incubation with HRP-conjugated secondary antibodies.

o Detection: The protein bands are visualized by adding a chemiluminescent substrate and
capturing the signal with an imaging system.

e Analysis: The expression levels of target proteins are quantified and compared between
treated and control samples.

Quantitative Data

The following tables provide representative quantitative data for ADCs utilizing cleavable
linkers and the payload MMAE. It is important to note that this data is illustrative for analogous
compounds, as specific public data for an ADC with the diMal-O-CH2COOH linker is limited.

Table 1: Representative In Vitro Cytotoxicity of an anti-HER2-vc-MMAE ADC

Cell Line HER2 Expression IC50 (ng/mL)
SK-BR-3 High 10 - 50
BT-474 High 20 - 100
MDA-MB-231 Low > 1000

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Yield
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Parameter Typical Value

Target DAR 4

Achieved DAR (HIC) 35-4.2

Conjugation Yield > 90%

Monomer Purity (SEC) > 95%
Conclusion

diMal-O-CH2COOH is a valuable tool in the design and synthesis of next-generation antibody-
drug conjugates. Its structure allows for the stable and specific conjugation of payloads to
antibodies, while its cleavable nature ensures targeted drug release within the tumor
microenvironment. The experimental protocols and representative data provided in this guide
offer a solid foundation for researchers and drug development professionals working to harness
the therapeutic potential of ADCs. Further research into the precise cleavage mechanism and
in vivo stability of ADCs utilizing this specific linker will continue to refine its application in
targeted cancer therapy.

 To cite this document: BenchChem. [In-Depth Technical Guide: diMal-O-CH2COOH (CAS
Number 1620837-47-9)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12382956#dimal-o-ch2cooh-cas-number-1620837-
47-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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